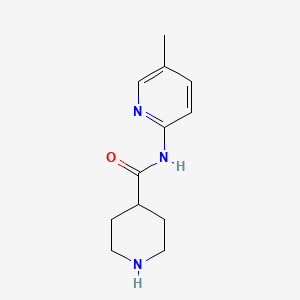

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

描述

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is used in various fields of scientific research, including proteomics.

准备方法

The synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: It can be used in the development of new materials and chemical processes .

作用机制

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

- N-(5-methylpyridin-2-yl)piperidine-4-carboxylate

- N-(5-methylpyridin-2-yl)piperidine-4-carboxylamide

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .

生物活性

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a notable compound within the class of piperidine derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-methylpyridine moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 247.32 g/mol. The structural uniqueness of this compound contributes to its distinct biological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several pharmacological contexts:

- Anticancer Activity : Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

- Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for drug development, particularly in targeting pathways involved in disease progression.

- Receptor Binding : Studies suggest that this compound may bind to various receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis or combating disease .

Synthesis

The synthesis of this compound typically involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine under controlled conditions, often utilizing solvents like tetrahydrofuran at varying temperatures. This method allows for high yields of the target compound while maintaining structural integrity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| This compound | Piperidine structure; specific carboxamide position | 0.94 |

| N-Methylpiperidine-4-carboxamide | Methyl group on piperidine; different carboxamide position | 0.87 |

| Piperidine-4-carboxamide hydrochloride | Lacks pyridine substitution; simpler structure | 0.90 |

| (S)-Pyrrolidine-3-carboxamide hydrochloride | Different ring structure; related carboxamide functionality | 0.87 |

This table underscores the distinctiveness of this compound, particularly regarding its functional groups that contribute to its chemical reactivity and biological activity.

Case Studies

Several case studies have evaluated the efficacy of N-(5-methylpyridin-2-yl)piperidine derivatives in preclinical settings:

- Anti-Angiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that related compounds effectively inhibited angiogenesis, which is crucial in cancer progression . The presence of electron-donating or withdrawing groups significantly influenced the antiangiogenic potency.

- DNA Cleavage Studies : Some derivatives exhibited notable DNA binding and cleavage abilities, suggesting potential applications in cancer therapy by targeting DNA integrity within malignant cells .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, and how is purity confirmed?

Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, piperidine-4-carboxylic acid derivatives are reacted with substituted pyridines under anhydrous conditions using coupling agents like EDC/HOBt. Post-synthesis purification involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization. Purity is confirmed using HPLC (≥98% purity, as in ) and structural validation via -NMR and -NMR (e.g., integration ratios and chemical shifts matching expected proton environments) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolves 3D conformation (e.g., piperidine ring puckering and amide bond geometry) ().

- NMR spectroscopy : Identifies substituent positions (e.g., methyl group on pyridine at δ ~2.5 ppm) and confirms stereochemistry.

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated mass) ( ).

- FT-IR : Confirms amide C=O stretching (~1650–1700 cm) and aromatic C-H vibrations .

Q. How is the compound screened for initial biological activity in academic research?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., σ1/σ2 receptor binding using -ligands) ( ).

- Enzyme inhibition : CDK inhibition assays (e.g., IC determination via kinase activity kits) ( ).

- Cellular assays : Cytotoxicity profiling (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s affinity for σ receptors?

Answer: Substituents on the piperidine nitrogen or pyridine ring significantly modulate σ receptor binding. For example:

- Electron-withdrawing groups (e.g., Cl on pyridine) enhance σ1 affinity by stabilizing ligand-receptor interactions.

- Bulky substituents (e.g., benzyl groups) may sterically hinder binding to σ2 receptors.

SAR studies use iterative synthesis and competitive binding assays (e.g., K values from displacement curves) to optimize selectivity ( ) .

Q. What computational strategies are used to predict its interaction with viral targets like SARS-CoV-2 Mpro^{pro}pro?

Answer:

- Molecular docking (AutoDock Vina, Glide): Predicts binding poses in M active sites (e.g., hydrogen bonding with His41/Cys145).

- MD simulations : Assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns).

- Free energy calculations (MM/PBSA) : Estimates binding energies (ΔG) to prioritize candidates ( ) .

Q. How are conflicting pharmacological data (e.g., varying σ receptor affinities) resolved?

Answer: Contradictions arise from assay conditions (e.g., buffer pH, radioligand choice) or cellular models. Mitigation strategies include:

- Standardized protocols : Uniform ligand concentrations (e.g., 10 nM -DTG for σ2).

- Orthogonal assays : Cross-validation using fluorescence polarization or SPR.

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., logP correlation with σ1 affinity) .

Q. What methods evaluate its pharmacokinetic properties in preclinical studies?

Answer:

- Solubility : Shake-flask method in PBS/DMSO (e.g., 76 mg/mL in DMSO; ).

- Metabolic stability : Microsomal incubation (e.g., t in liver microsomes).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

- Permeability : Caco-2 monolayer assays for intestinal absorption .

Q. Safety and Handling

Q. What safety precautions are recommended for laboratory handling?

Answer:

属性

IUPAC Name |

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNMYWMFKSOQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651348 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-97-0 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。